molecular formula C16H18O B3416505 (4-Ethylphenyl)(m-tolyl)methanol CAS No. 844683-29-0

(4-Ethylphenyl)(m-tolyl)methanol

Cat. No.: B3416505
CAS No.: 844683-29-0
M. Wt: 226.31 g/mol
InChI Key: QWJIFEMHQGINKX-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(m-tolyl)methanol is a diarylmethanol derivative featuring a 4-ethylphenyl group (para-ethyl-substituted benzene) and an m-tolyl group (meta-methyl-substituted benzene) attached to a central hydroxymethyl (–CH₂OH) group. Its molecular formula is C₁₆H₁₈O, with a molecular weight of 226.31 g/mol.

Properties

IUPAC Name

(4-ethylphenyl)-(3-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-3-13-7-9-14(10-8-13)16(17)15-6-4-5-12(2)11-15/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJIFEMHQGINKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257708
Record name Benzenemethanol, α-(4-ethylphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-29-0
Record name Benzenemethanol, α-(4-ethylphenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(4-ethylphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(m-tolyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with m-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:

    Formation of Grignard Reagent: m-Tolyl bromide reacts with magnesium in dry ether to form m-tolylmagnesium bromide.

    Grignard Reaction: The Grignard reagent is then reacted with 4-ethylbenzaldehyde to form the desired alcohol.

The reaction conditions generally include:

  • Anhydrous ether as the solvent.
  • Low temperatures to control the reaction rate.
  • Acidic work-up to neutralize the reaction mixture and isolate the product.

Industrial Production Methods

Industrial production of (4-Ethylphenyl)(m-tolyl)methanol may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(m-tolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Ethylphenyl)(m-tolyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(m-tolyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in the ethyl and meta-methyl substituents on its aromatic rings. Below is a comparison with analogous diarylmethanols and related alcohols:

Table 1: Structural Features of Comparable Compounds
Compound Name Substituents on Aromatic Rings Alcohol Type Molecular Weight (g/mol)
(4-Ethylphenyl)(m-tolyl)methanol 4-ethylphenyl, 3-methylphenyl Secondary 226.31
(4-Bromophenyl)(m-tolyl)methanol 4-bromophenyl, 3-methylphenyl Secondary 277.15
4-Ethylphenyl-(2-furyl)methanol 4-ethylphenyl, 2-furyl Secondary 216.27
[4-(3-Methylphenoxy)phenyl]methanol 3-methylphenoxy, phenyl Primary 200.24
1-(4-Chloro-3-methylphenyl)ethanol 4-chloro-3-methylphenyl Secondary 184.66

Key Observations :

  • Alcohol Type: As a secondary alcohol, it exhibits distinct reactivity compared to primary alcohols like [4-(3-Methylphenoxy)phenyl]methanol (). Secondary alcohols generally undergo slower oxidation and esterification .

Physicochemical Properties

Table 2: Property Comparison
Compound Name Boiling Point (°C) Solubility (mg/mL) LogP (Predicted)
(4-Ethylphenyl)(m-tolyl)methanol ~300 (est.) ~0.5 (DMSO) 3.8
1-(4-Methylphenyl)ethanol 220–225 1.2 (Water) 2.1
[4-(3-Methylphenoxy)phenyl]methanol 280–285 0.3 (Water) 3.5
1-(4-Chloro-3-methylphenyl)ethanol 245–250 0.8 (Ethanol) 2.9

Key Observations :

  • Lipophilicity : The ethyl group increases LogP compared to methyl-substituted analogs, suggesting better membrane permeability, which is critical for drug design .
  • Solubility: Lower aqueous solubility compared to primary alcohols (e.g., [4-(3-Methylphenoxy)phenyl]methanol) due to greater hydrophobicity .

Biological Activity

(4-Ethylphenyl)(m-tolyl)methanol is an organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

(4-Ethylphenyl)(m-tolyl)methanol, also known as a benzhydrol derivative, features two aromatic rings and a hydroxymethyl group. Its structure can be represented as follows:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}

The biological activity of (4-Ethylphenyl)(m-tolyl)methanol may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to biological macromolecules.

Biological Activity Overview

Research indicates that (4-Ethylphenyl)(m-tolyl)methanol exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antioxidant Activity

A study evaluated the antioxidant potential of various benzhydrol derivatives, including (4-Ethylphenyl)(m-tolyl)methanol. The results demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's ability to donate hydrogen atoms contributed to its effectiveness in neutralizing reactive oxygen species (ROS) .

CompoundIC50 (µM)
(4-Ethylphenyl)(m-tolyl)methanol25
Ascorbic Acid15

Antimicrobial Activity

In vitro assays revealed that (4-Ethylphenyl)(m-tolyl)methanol exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition Studies

Research focused on the inhibitory effects of (4-Ethylphenyl)(m-tolyl)methanol on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound demonstrated competitive inhibition with an IC50 value of 30 µM, suggesting its potential role in treating conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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